Product packaging for ACP-319(Cat. No.:)

ACP-319

Cat. No.: B1574139
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ACP-319 (also known as AMG319) is a novel, potent, selective, and orally bioavailable small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform with potential anticancer activity . Initially explored for autoimmune diseases, its primary research value now lies in oncology, particularly for investigating treatment strategies for B-cell malignancies . The compound exhibits high selectivity for PI3Kδ, with an IC50 of 18 nM, and demonstrates >47-fold selectivity for PI3Kδ over other PI3K isoforms . This mechanism is critical as the PI3Kδ isoform is expressed primarily in hematopoietic cells, and its signaling pathway plays a key role in cell proliferation, survival, and metabolism . Dysregulation of the PI3K/AKT/mTOR pathway, in which PI3Kδ is involved, is frequently observed in a majority of malignancies, making it a promising therapeutic target . In preclinical studies, this compound has shown the ability to inhibit cancer cell proliferation . Its research value is highlighted by its investigation in clinical trials for relapsed or refractory B-cell Non-Hodgkin lymphoma, where it was studied in combination with the BTK inhibitor acalabrutinib (ACE-LY-001) . The compound was originated by Amgen and subsequently developed by Acerta Pharma, a subsidiary of AstraZeneca . This compound is for research use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C35H32N2O7

Appearance

Solid powder

Synonyms

ACP-319;  ACP 319;  ACP319.; Unknown

Origin of Product

United States

Chemical Synthesis, Structural Elucidation, and Derivatization Strategies for Acp 319

Synthetic Pathways for ACP-319 and its Analogues

The synthesis of AMG319 (this compound) is a multi-step process designed to achieve the desired chemical structure and stereoselectivity. A four-step synthetic pathway has been described, commencing with the chiral starting material (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanamine hydrochloride. newdrugapprovals.org

The general synthetic route involves:

Nucleophilic Aromatic Substitution: The chiral amine precursor, (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanamine hydrochloride (1), undergoes a nucleophilic aromatic substitution reaction with 9-(4-methoxybenzyl)-6-chloro-9H-purine (5). This coupling step forms a p-methoxybenzyl (PMB)-protected pyridylpurinamine intermediate (2). The reaction is typically carried out in isopropyl alcohol at elevated temperatures (e.g., 80 °C) in the presence of a base like potassium carbonate. newdrugapprovals.org

PMB Group Cleavage: The protective PMB group from intermediate (2) is subsequently cleaved, leading to the isolation of the desired compound, initially as a butyl acetate (B1210297) solvate (3). newdrugapprovals.org

Crystallization and Purification: A final aqueous-acetone recrystallization step is employed to induce a crystalline form change, affording the target hydrate (B1144303) (4), which is this compound. This step is crucial for achieving high purity and a well-defined solid form. newdrugapprovals.org

This pathway highlights the strategic use of a chiral building block to control the stereochemistry of the final product. The development of related PI3Kδ inhibitors involves similar medicinal chemistry efforts focused on optimizing quinolinylpurine scaffolds. acs.org

Rational Design and Chemical Modifications for Enhanced Research Utility and Specificity

This compound is a testament to rational drug design principles, developed to achieve high potency and selectivity for the PI3Kδ isoform. The compound exhibits significant selectivity, with an IC50 of 18 nM for PI3Kδ, and considerably lower potency against other PI3K isoforms (IC50s of 850 nM for PI3Kγ, 2.7 µM for PI3Kβ, and 33 µM for PI3Kα), demonstrating over 47-fold to 80-fold selectivity over these isoforms. probechem.commedchemexpress.com This isoform specificity is critical for its therapeutic potential, as it aims to minimize off-target effects associated with the ubiquitous expression of PI3Kα and PI3Kβ isoforms. researchgate.net

The rational design process involved the development and optimization of a series of quinolinylpurines. This iterative chemical modification process focused on refining the physicochemical properties and target engagement of the compounds, leading to the identification of this compound as a lead candidate with excellent selectivity and in vivo efficacy in rodent models of inflammation. acs.org The design strategy leverages the distinct structural features of the PI3Kδ active site to achieve preferential binding, thereby enhancing its research utility as a tool to selectively modulate PI3Kδ signaling.

Development of Chemical Probes and Tracers Based on the this compound Scaffold for Biological Studies

While this compound itself functions as a selective chemical tool for inhibiting PI3Kδ in biological studies, direct evidence for the development of derivatives specifically designed as chemical probes or radiotracers based on the this compound scaffold for broader biological tracking or affinity labeling was not identified in the available literature. This compound is primarily utilized for its inherent inhibitory activity in understanding PI3Kδ-mediated cellular processes and disease mechanisms. wikipedia.orgresearchgate.net

The concept of chemical probes involves small molecules used to perturb biological systems with high specificity, aiding in the elucidation of signal transduction pathways. aacrjournals.org Similarly, radiotracers, which incorporate radioactive isotopes, are employed to track the distribution and metabolism of compounds in living organisms. mbcfconference.comresearchgate.net While general PI3K inhibitors have been explored as chemical probes aacrjournals.orgchemicalprobes.org and radiotracers scite.airesearchgate.net, specific modifications of the this compound scaffold for these specialized applications beyond its direct inhibitory function have not been explicitly detailed in the provided information.

Stereochemical Aspects in this compound Synthesis Relevant to Biological Activity Investigations

The defined (S)-stereochemistry of this compound is a fundamental aspect of its molecular identity and is highly relevant to its biological activity. newdrugapprovals.orgwikipedia.org The synthesis of this compound initiates with a chiral precursor, (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanamine hydrochloride, indicating that the desired stereoisomer is established early in the synthetic route and maintained throughout the subsequent steps. newdrugapprovals.org

In medicinal chemistry, chirality plays a critical role in drug-target interactions, influencing both pharmacokinetic and pharmacodynamic properties. nih.gov Biological systems, including enzymes and receptors, are inherently chiral and often exhibit differential responses to enantiomers of a chiral compound. Therefore, the specific (S)-configuration of this compound is presumed to be crucial for its optimal binding and selective inhibition of PI3Kδ. While direct comparative studies with other stereoisomers of this compound regarding their biological activity were not explicitly detailed in the search results, the deliberate synthesis and characterization of this compound as the (S)-enantiomer strongly imply that this specific stereochemistry is essential for its potent and selective inhibitory profile against PI3Kδ.

Molecular and Cellular Mechanisms of Action of Acp 319

Target Deconvolution and Specificity Profiling of PI3Kδ Inhibition by ACP-319

The efficacy and therapeutic utility of this compound are underpinned by its precise targeting of PI3Kδ, a characteristic thoroughly investigated through enzyme kinetics and binding assays.

This compound has demonstrated potent inhibition of PI3Kδ in enzyme assays, exhibiting an IC50 value of less than 10 nM. researchgate.net More specifically, studies have reported an IC50 of 18 nM for its inhibitory effect on PI3Kδ. invivochem.com A crucial aspect of this compound's profile is its high selectivity, showing over 47-fold selectivity for PI3Kδ compared to other PI3K isoforms. invivochem.com This high degree of isoform selectivity is vital for minimizing off-target effects and enhancing therapeutic precision.

Table 1: Enzyme Kinetics and Selectivity of this compound

Target IsoformIC50 (nM)Selectivity (vs. other PI3Ks)Reference
PI3Kδ<10>47-fold invivochem.comresearchgate.net

While this compound is highly selective for PI3Kδ, the broader implications of its interactions within cellular networks are crucial for understanding its full pharmacological profile. The compound's design aims to preserve PI3K signaling in normal, non-neoplastic cells, suggesting a favorable off-target profile concerning other PI3K isoforms and critical pathways in healthy tissues. invivochem.comnih.gov Although specific non-PI3K off-target interactions are not extensively detailed in the provided research, the emphasis on its selectivity within the PI3K family underscores its potential for targeted therapeutic applications with reduced systemic impact. invivochem.com In research contexts, this selectivity is advantageous for isolating the effects of PI3Kδ inhibition.

Enzyme Kinetics and Binding Assays for PI3Kδ Isoform Selectivity

Modulation of Downstream Signaling Pathways by this compound

The inhibition of PI3Kδ by this compound leads to significant modulation of several critical intracellular signaling pathways, impacting cellular processes such as proliferation, survival, and immune responses.

This compound directly inhibits PI3K, thereby preventing the activation of the downstream PI3K/AKT (protein kinase B)-mediated signaling pathway. cancer.govnih.gov This inhibition ultimately results in decreased cell proliferation and the induction of cell death. invivochem.comcancer.govnih.gov Studies investigating the combination of this compound with other inhibitors, such as the BTK inhibitor acalabrutinib (B560132), have shown that this combination leads to a synergistic downregulation of phosphorylated AKT (p-AKT). researchgate.netresearchgate.net The constitutive phosphorylation of AKT is frequently associated with poor prognosis in various B-cell malignancies, highlighting the therapeutic relevance of its inhibition by this compound. researchgate.net Furthermore, PI3Kδ and gamma inhibitors have been shown to inhibit Akt/PKB phosphorylation at nanomolar concentrations. amegroups.org

This compound, particularly in combination with acalabrutinib, significantly impacts the NF-κB signaling pathway and the expression of anti-apoptotic proteins. aacrjournals.orgscispace.comnih.govaacrjournals.org The combination therapy effectively reduced NF-κB signaling and led to a significant increase in the levels of IκBα, an inhibitor of NF-κB, in spleen-residing cells. nih.govaacrjournals.org This inhibition of NF-κB signaling contributes to the observed reduction in the expression of pro-survival proteins such as BCL-xL and MCL-1. aacrjournals.orgscispace.comnih.govaacrjournals.org BCL-xL is transcriptionally regulated by NF-κB, while MCL-1 expression is regulated by PI3K signaling. aacrjournals.orgnih.govaacrjournals.org A significant reduction in BCL-xL was observed only in combination-treated mice (P=0.04), and while single-agent this compound showed a trend towards MCL-1 reduction, significant inhibition was achieved only with the combination treatment (P=0.006). aacrjournals.orgnih.govaacrjournals.org These findings collectively suggest that the improved cellular outcomes observed with this compound, especially in combination, are partly due to the inhibition of NF-κB signaling and the subsequent downregulation of anti-apoptotic proteins. aacrjournals.orgnih.govaacrjournals.org

Table 2: Modulation of Downstream Signaling Pathways by this compound (in combination with Acalabrutinib)

Pathway/ProteinEffect of Combination TherapySignificance (P-value)Reference
NF-κB SignalingReducedNot specified aacrjournals.orgscispace.comnih.govaacrjournals.org
IκBα LevelsSignificantly IncreasedP=0.006 nih.govaacrjournals.org
BCL-xL ExpressionSignificant ReductionP=0.04 aacrjournals.orgnih.govaacrjournals.org
MCL-1 ExpressionSignificant InhibitionP=0.006 aacrjournals.orgnih.govaacrjournals.org
p-AKT DownregulationSynergistic DownregulationNot specified researchgate.netresearchgate.net
p-ERK DownregulationInduced DownregulationNot specified researchgate.netresearchgate.net

The therapeutic efficacy of this compound is also influenced by its cross-talk with other intracellular signaling networks, particularly when combined with other targeted therapies. The combination of this compound with the BTK inhibitor acalabrutinib targets the B-cell receptor (BCR) signaling pathway, which is crucial in various B-cell malignancies. researchgate.netresearchgate.netresearchgate.netresearchgate.net While both inhibitors target the BCR pathway, they do so through distinct modalities, and their combined use is anticipated to yield more comprehensive pathway inhibition and potentially mitigate adaptive resistance mechanisms. researchgate.net Beyond the PI3K/AKT and NF-κB pathways, the combination of this compound and acalabrutinib has also been shown to induce the downregulation of phosphorylated ERK (p-ERK) in most tested cell lines, indicating an interaction with the MAPK/ERK signaling pathway. researchgate.netresearchgate.net Furthermore, research suggests that microenvironmental cells, including T lymphocytes, can modulate the response to kinase inhibitors, as PI3Kδ is expressed and mediates effects in certain T cell subsets. nih.govaacrjournals.org This highlights the complex interplay between this compound's action and the broader immune cell signaling landscape.

Effects on NF-κB Signaling and Anti-Apoptotic Protein Expression (e.g., BCL-xL, MCL-1)

Cellular Consequences of this compound Activity in In Vitro Systems

The activity of this compound, particularly in combination with other targeted agents, has been extensively studied in various in vitro and preclinical models to elucidate its cellular consequences. These studies highlight its influence on key cellular processes such as proliferation, viability, programmed cell death, and immune cell activation states.

Influence on Cell Proliferation and Viability in Model Cell Lines

This compound has demonstrated the ability to inhibit cancer cell proliferation wikipedia.org. Preclinical evaluations have indicated synergistic effects when PI3Kδ inhibition, particularly with this compound, is combined with Bruton's tyrosine kinase (BTK) inhibition in diffuse large B-cell lymphoma (DLBCL) cell lines nih.govuni.luguidetoimmunopharmacology.org. This synergy translates into a notable reduction in tumor cell proliferation and viability.

In studies utilizing a chronic lymphocytic leukemia (CLL) mouse model, which involves TCL1-192 cells, combination treatment with acalabrutinib (a BTK inhibitor) and this compound significantly reduced tumor proliferation and increased cell death compared to single-agent treatments or vehicle controls wikipedia.orgwikipedia.orgresearchgate.net. Specifically, tumor proliferation in the spleen was substantially diminished with the combination therapy wikipedia.orgwikipedia.org. The absolute number of viable leukemic cells in the peripheral blood was observed to decrease by more than 25-fold in combination-treated mice wikipedia.orgwikipedia.org. Furthermore, in spleen-residing TCL1-192 cells, the combination treatment led to over an 11-fold reduction in cell numbers and significantly lower cell viability when compared to single-agent or vehicle treatments wikipedia.orgwikipedia.org.

In aggressive lymphoma preclinical models, including activated B-cell-like DLBCL, mantle cell lymphoma (MCL), and marginal zone lymphoma (MZL), both acalabrutinib and this compound exhibited activity as single agents. However, a more pronounced benefit was achieved when lymphoma cell lines were exposed to both agents in combination mims.com. This compound effectively inhibits B cell proliferation following B-cell receptor (BCR) stimulation in both in vitro and in vivo settings guidetoimmunopharmacology.org.

The following table summarizes key findings on the influence of this compound, particularly in combination with acalabrutinib, on cell proliferation and viability:

Cell Line/Model SystemTreatment RegimenObserved Effect on ProliferationObserved Effect on ViabilityReference
TCL1-192 cells (CLL mouse model, spleen)Acalabrutinib + this compound (Combination)Significantly reduced tumor proliferationSignificantly lower cell viability (11-fold reduction in cells) wikipedia.orgwikipedia.org
TCL1-192 cells (CLL mouse model, peripheral blood)Acalabrutinib + this compound (Combination)Substantially reduced tumor burden and proliferationDecreased by >25-fold in viable leukemic cells wikipedia.orgwikipedia.org
DLBCL cell linesPI3K inhibition (this compound) + BTK inhibitionSynergistic effects on proliferationNot explicitly quantified, but implied by synergistic effects nih.govuni.luguidetoimmunopharmacology.org
B-cell lymphoma cell lines (ABC DLBCL, MCL, MZL)This compound (Single agent)Showed activityShowed activity mims.com
B-cell lymphoma cell lines (ABC DLBCL, MCL, MZL)Acalabrutinib + this compound (Combination)Achieved benefit (enhanced activity)Achieved benefit (enhanced activity) mims.com
B cells (in vitro/in vivo)This compoundInhibits proliferation following BCR stimulationNot explicitly quantified guidetoimmunopharmacology.org

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)

Beyond its antiproliferative effects, this compound also plays a role in inducing programmed cell death. Its mechanism of action involves decreasing proliferation and directly inducing cell death wikipedia.orginvivochem.com.

In the context of the CLL mouse model, the combination of acalabrutinib and this compound was found to increase cell death wikipedia.orgwikipedia.org. This enhanced cell death is, at least in part, attributed to a more potent inhibition of NF-κB signaling and the downregulation of anti-apoptotic regulators wikipedia.orgwikipedia.orgresearchgate.net. Specifically, the combination treatment, unlike single-agent therapies, significantly increased the levels of IκBα in spleen-residing TCL1-192 cells. This is consistent with the inhibition of BCR-dependent phosphorylation and degradation pathways wikipedia.orgwikipedia.org. Furthermore, the combination therapy led to a significant reduction in the expression of the pro-survival protein Bcl-xL and the anti-apoptotic protein Mcl-1, both of which are transcriptionally regulated by NF-κB and PI3K signaling, respectively wikipedia.orgwikipedia.orgresearchgate.netciteab.com.

The superior anti-leukemic effect of the combination therapy with acalabrutinib and this compound resulted in improved tumor control within the tissue microenvironment. Notably, in the spleen microenvironment, the combination treatment, but not single-agent therapy, significantly reduced the proportion of viable TCL1-192 cells wikipedia.orgwikipedia.org.

Impact on Cellular Differentiation and Immune Cell Activation States

This compound, as a PI3Kδ inhibitor, targets an enzyme expressed in various immune cells, suggesting its potential to modulate immune cell activation states wikipedia.orginvivochem.com. Studies have indicated that PI3Kδ mediates effects in some immune cells wikipedia.org.

In preclinical models, the combination of acalabrutinib and this compound effectively reduced tumor burden even in the presence of activated immune cells. This combination demonstrated selectivity for tumor cells, allowing T cells to expand during treatment, which suggests a targeted anti-tumor effect without broad immunosuppression of T lymphocytes wikipedia.orgwikipedia.org. PI3Kδ inhibitors, including this compound, have been shown to exert inhibitory activity in multiple non-neoplastic cells, contributing to the potentiation of the anti-tumor immune system mims.com.

Clinical observations from a phase I study involving CLL patients treated with this compound noted a reduction in peripheral blood regulatory T cells (Tregs) mims.com. This finding points to a potential immunomodulatory effect of this compound on specific immune cell subsets.

Furthermore, in in vitro investigations, this compound's role in combination therapies affecting immune cell-mediated cytotoxicity was examined. When evaluating Antibody-Dependent Cellular Phagocytosis (ADCP) induced by CD20 monoclonal antibodies, it was observed that ADCP was less inhibited by acalabrutinib compared to ibrutinib, and by umbralisib (B560156) compared to idelalisib (B1684644), when combined with these agents. This suggests that this compound, as part of a combination, can influence the efficacy of immune cell-mediated cytotoxic mechanisms mdpi.com. This compound also inhibits basal AKT phosphorylation guidetoimmunopharmacology.org, and the combination with acalabrutinib significantly inhibited the phosphorylation of PLCγ2 and ERK in functional immune cells from xenografted CLL cells, confirming its impact on BCR signaling activation pathways within these cells wikipedia.org.

Preclinical Pharmacological Investigations of Acp 319 in Research Models

In Vivo Pharmacological Studies in Animal Disease Models

Investigation of Anti-Tumor Effects in Solid Tumor Animal Models

Preclinical investigations into the anti-tumor effects of ACP-319 in animal models have primarily focused on hematological malignancies, such as Chronic Lymphocytic Leukemia (CLL) and aggressive lymphomas acs.orgnih.govnih.govresearchgate.net.

In a murine model of aggressive CLL, specifically using TCL1-192 cell-injected mice, the efficacy of this compound was evaluated, particularly in combination with acalabrutinib (B560132), a Bruton's tyrosine kinase (BTK) inhibitor. The combination therapy demonstrated significantly larger reductions in tumor burden within the peripheral blood and spleen of treated mice compared to single-agent treatments. Furthermore, this combination therapy substantially extended survival in these models. While single-agent treatments (either this compound or acalabrutinib) improved survival by a few days relative to controls, the combination therapy extended survival by over two weeks when compared to either single agent nih.govnih.gov.

Survival Outcomes in Murine CLL Model (TCL1-192 Cell-Injected Mice) nih.govnih.gov

Treatment GroupSurvival Extension (relative to control)
Single-agent therapy (this compound or Acalabrutinib)A few days
Combination therapy (this compound + Acalabrutinib)Over 2 weeks (compared to single agents)

It is important to note that the detailed preclinical anti-tumor effects of this compound specifically in solid tumor animal models were not explicitly available within the scope of the provided search results. While this compound (AMG319) is indicated for "Solid tumours; haemato-oncology" in its clinical development sci-hub.se, the detailed preclinical animal model data found pertains to liquid tumors.

Preclinical Pharmacodynamic and Pharmacokinetic Profiling (Non-Human Species)

Pharmacodynamic Biomarker Discovery and Validation in Animal Models

This compound exerts its pharmacodynamic effects by selectively inhibiting PI3Kδ, thereby disrupting the downstream signaling pathway that leads to cell proliferation and survival nih.govinvivochem.com. In preclinical studies, the impact of this compound on its target pathway and subsequent cellular responses has been investigated, particularly in murine models of hematological cancers.

In the murine CLL model, the combination of this compound with acalabrutinib resulted in a more potent reduction of tumor proliferation, a decrease in NF-κB signaling, and a diminished expression of anti-apoptotic proteins such as BCL-xL and MCL-1 nih.govnih.gov. These molecular and cellular changes serve as critical pharmacodynamic biomarkers, demonstrating the effective engagement of this compound with its intended target and its profound influence on key cellular processes vital for tumor growth and survival in vivo. The observed modulations of these biomarkers directly reflect the therapeutic activity of this compound within the biological system.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

This compound, also known as AMG319, has been characterized as an orally bioavailable small molecule nih.govinvivochem.com. This characteristic is a significant factor in drug development, indicating that the compound can be absorbed effectively when administered orally in preclinical species. While the oral bioavailability of this compound in animal models has been noted, specific quantitative data regarding its detailed absorption, distribution, metabolism, and excretion (ADME) profile, such as absorption rates, volume of distribution, specific metabolic pathways, or excretion routes in various animal models, were not explicitly provided in the search results. Preclinical ADME studies are routinely conducted in small animal models like mice, rats, and rabbits to understand the systemic exposure and disposition of a drug candidate within a living system creative-biolabs.comicdst.org.

Structure Activity Relationship Sar and Computational Studies of Acp 319

Systematic Evaluation of Structural Modifications on PI3Kδ Inhibition and Selectivity

The development of ACP-319 emerged from a systematic medicinal chemistry effort focused on optimizing a series of quinolinylpurines to achieve potent and selective PI3Kδ kinase inhibition blogspot.com. This rigorous evaluation involved exploring various structural modifications to the core scaffold to enhance its inhibitory activity while maintaining or improving selectivity against other PI3K isoforms (α, β, and γ) blogspot.comnih.gov.

This compound (AMG319) demonstrates remarkable selectivity, exhibiting an IC50 of 18 nM and greater than 47-fold selectivity over other PI3K isoforms in enzyme assays nih.gov. This high selectivity is crucial as PI3Kδ is primarily expressed in hematopoietic cells, allowing for targeted inhibition with the aim of preserving PI3K signaling in normal, non-neoplastic cells wikipedia.orgontosight.ai. The systematic modifications focused on achieving this isoform specificity, which is a key challenge in PI3K inhibitor development, given the broad tissue distribution of PI3Kα and PI3Kβ wikipedia.org.

Development of SAR Models for Optimized Biological Activity and Target Engagement

The optimization process for this compound involved the development of SAR models that correlated structural features with observed biological activity and target engagement. These models guided the iterative synthesis and testing of analogues to identify modifications that enhanced potency and favorable pharmacokinetic properties blogspot.com.

Molecular Docking and Dynamics Simulations of this compound-Target Complexes

Molecular docking and dynamics simulations play a critical role in understanding the precise binding interactions between this compound and its PI3Kδ target. These computational approaches provide atomic-level insights into how the inhibitor fits into the enzyme's active site and the dynamic behavior of the complex.

Structural analysis of PI3Kδ-selective inhibitors, including AMG319 (this compound), has revealed key hinge interactions with the PI3Kδ enzyme wikipedia.orgwikipedia.org. While a direct crystal structure of this compound bound to PI3Kδ may not be widely published, insights are often derived from crystal structures of related PI3K isoforms, such as PI3Kγ, which share structural similarities in their ATP-binding pockets wikipedia.orgwikipedia.org. These studies help to delineate the critical residues involved in binding and the conformational changes that occur upon inhibitor association. Molecular dynamics simulations, while sometimes discussed in the context of other PI3Kδ inhibitors like idelalisib (B1684644), are generally employed to explain how specific mutations or structural changes affect inhibitor binding by altering the flexibility and interactions within the enzyme's binding pockets guidetopharmacology.org. Such simulations are instrumental in virtual ligand design, allowing researchers to predict and test the binding characteristics of novel this compound analogues computationally before experimental validation guidetopharmacology.org.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful computational tool used to establish mathematical models that quantitatively relate the chemical structure of compounds to their biological activity nih.govmrc.ac.uk. For PI3Kδ inhibitors, including this compound analogues, QSAR models have been developed to predict inhibitory activity and guide the design of new compounds with improved properties.

Specifically, 3D-QSAR models, such as CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis), and Topomer CoMFA, have been established to identify critical structural factors influencing PI3Kδ inhibitory activity wikipedia.org. These models demonstrated suitable reliabilities (q² values of 0.741, 0.712, and 0.711) and predictive abilities (rpred² values of 0.851, 0.738, and 0.828, respectively) wikipedia.org. Contour maps generated from these QSAR analyses indicated that the bioactivity of PI3Kδ inhibitors is most significantly affected by electrostatic and hydrophobic fields wikipedia.org. This type of predictive modeling allows researchers to understand which molecular features are crucial for potent inhibition and selectivity, thereby enabling the rational design and synthesis of new this compound analogues with predetermined affinities and activities mrc.ac.uknih.gov.

Combination Research Strategies Involving Acp 319 in Preclinical Settings

Synergistic Effects of ACP-319 with BTK Inhibitors (e.g., Acalabrutinib) in Preclinical Models

Preclinical evaluations have consistently demonstrated synergistic effects when this compound is combined with Bruton's tyrosine kinase (BTK) inhibitors, such as acalabrutinib (B560132), in models of B-cell lymphomas tandfonline.com. This combination has shown superior tumor control and significantly extended survival compared to single-agent therapies in murine models of Chronic Lymphocytic Leukemia (CLL) injected with TCL1-192 cells aacrjournals.orgrigshospitalet.dknih.gov. Specifically, the combination treatment led to substantial reductions in tumor burden within the peripheral blood and spleen of these mice aacrjournals.orgrigshospitalet.dknih.gov.

Beyond CLL, studies in activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL), mantle cell lymphoma (MCL), and marginal zone lymphoma (MZL) cell lines have also shown activity with both acalabrutinib and this compound researchgate.netnih.gov. In vivo experiments utilizing ABC DLBCL and MCL xenografts further confirmed the efficacy of single agents and, importantly, demonstrated enhanced benefit when lymphoma cell lines were exposed to the combination of acalabrutinib and this compound researchgate.netnih.gov. This dual inhibition strategy has been observed to induce additive cytotoxicity and possesses the potential to overcome resistance associated with single-agent treatments tandfonline.comresearchgate.net.

Mechanistic Basis for Combination Efficacy in Cell Lines and Animal Models

The enhanced efficacy observed with the combination of this compound and BTK inhibitors stems from their convergent inhibition of crucial pro-survival signaling pathways. In murine CLL models, the combination therapy more potently reduced tumor proliferation, suppressed NF-κB signaling, and decreased the expression of anti-apoptotic proteins such as BCL-xL and MCL-1, compared to individual agents aacrjournals.orgrigshospitalet.dknih.gov.

Investigations in various cell lines have revealed that both acalabrutinib and this compound induce the downregulation of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) within 4 to 24 hours of incubation researchgate.netresearchgate.net. Notably, a synergistic effect in p-AKT downregulation was observed at the 24-hour mark researchgate.netresearchgate.net. The superior efficacy of the combination is, at least in part, attributed to a more potent inhibition of pro-survival signals, including a marked decrease in NF-κB signaling and a reduction in anti-apoptotic protein expression nih.gov. Consistent with the inhibition of B-cell receptor (BCR)-dependent phosphorylation and degradation, the combination of acalabrutinib and this compound significantly increased the levels of IκBα (an inhibitor of NF-κB) in spleen-residing TCL1-192 cells nih.gov. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in malignancies and plays a critical role in cell proliferation, survival, invasion, migration, and metabolism, while BTK is a key kinase within the BCR signaling cascade researchgate.netmdpi.comcardiff.ac.ukmdpi.com.

Table 1: Key Mechanistic Findings of this compound and Acalabrutinib Combination

Mechanistic EffectPreclinical Model(s)Impact on Tumor BiologySource
Reduced tumor proliferationMurine CLL modelDecreased overall tumor growth aacrjournals.orgrigshospitalet.dknih.gov
Suppressed NF-κB signalingMurine CLL modelInhibited pro-survival pathways aacrjournals.orgrigshospitalet.dknih.gov
Decreased BCL-xL and MCL-1 expressionMurine CLL modelPromoted apoptosis, counteracted anti-apoptotic mechanisms aacrjournals.orgrigshospitalet.dknih.gov
Downregulation of p-ERK and p-AKTVarious B-cell lymphoma cell linesDisrupted cell growth and survival signaling researchgate.netresearchgate.net
Synergistic p-AKT downregulationVarious B-cell lymphoma cell linesEnhanced inhibition of AKT pathway researchgate.netresearchgate.net
Increased IκBα levelsSpleen-residing TCL1-192 cellsRestored NF-κB inhibition nih.gov

Investigation of Cross-Pathway Interactions and Overlapping Signaling Inhibition

The B-cell receptor (BCR) and phosphatidylinositol 3-kinase (PI3K) signaling pathways are fundamental therapeutic targets in B-cell lymphomas, with dysregulated BCR signaling being a significant contributor to tumor survival in B-cell non-Hodgkin lymphomas (B-NHLs) nih.govresearchgate.net. This compound, as a PI3Kδ inhibitor, specifically targets an isoform primarily expressed in hematopoietic lineages, aiming to preserve PI3K signaling in normal, non-neoplastic cells nih.gov. The PI3Kδ-mediated pathway is known to interact with multiple downstream signaling cascades, including the crucial AKT/mTOR pathway mdpi.com.

Furthermore, BTK inhibitors can influence a range of immune cells through both on-target and off-target mechanisms, and PI3Kδ also plays a role in certain T-cell subsets aacrjournals.org. Interestingly, the combination of acalabrutinib and this compound has been shown to reduce tumor burden even in the presence of activated immune cells, while demonstrating selectivity for tumor cells and allowing T cells to expand during treatment aacrjournals.orgnih.gov. This suggests a favorable modulation of the tumor microenvironment by the combination therapy.

Rational Design of Novel Combination Therapies Based on this compound Research Insights

The compelling preclinical data supporting the synergistic effects of this compound with BTK inhibitors provide a strong rationale for the continued investigation and rational design of novel combination therapies. The observed superior anti-leukemic effects in preclinical models, particularly in high-risk CLL with TP53 aberrations, del(11q), and/or complex karyotype, suggest that combining BTK and PI3Kδ inhibitors could significantly benefit patients who are at a higher risk of failing single-agent BTK inhibitor therapies aacrjournals.orgrigshospitalet.dkmdpi.com.

The broader therapeutic landscape of PI3Kδ inhibitors, when combined with various anti-tumor agents, has already shown promising clinical outcomes across different malignancies mdpi.com. These insights underscore the potential for this compound to be a key component in rationally designed multi-drug regimens. The success in modulating complex signaling networks in preclinical settings also emphasizes the importance of a rational design approach for developing new small-molecule inhibitors with specific properties, such as central nervous system (CNS)-penetrating ability for brain tumors, which can be generalized to other cancer types and this compound combinations acs.org.

Exploration of Resistance Mechanisms in Combination Treatment Settings Using Preclinical Models

A significant challenge in cancer therapy is the emergence of drug resistance, which often limits the durability of responses to single-agent treatments, necessitating indefinite therapy for many patients aacrjournals.orgnih.gov. Preclinical studies involving this compound in combination with BTK inhibitors offer valuable insights into strategies to circumvent or delay the development of such resistance.

The observation that dual inhibition with this compound and BTK inhibitors leads to additive cytotoxicity and can overcome single-agent resistance is a critical finding tandfonline.comresearchgate.net. This combination has been specifically noted for its potential to "forestall the emergence of drug resistance" scispace.com. Ongoing preclinical studies continue to evaluate acalabrutinib in combination with various agents, including this compound, to further understand and mitigate resistance mechanisms researchgate.net.

Furthermore, understanding the impact of targeted small-molecule drugs on immune cell functions, such as macrophage phagocytosis, is crucial for designing effective combination therapy regimens, particularly those involving CD20 monoclonal antibodies, to overcome potential resistance pathways aacrjournals.org. The observation of cell line-specific resistance to pairwise drug combinations highlights the need for advanced computational models capable of predicting responses to higher-order drug combinations, which will be instrumental in designing future strategies to combat resistance researchgate.net.

Advanced Methodologies and Innovative Technologies in Acp 319 Research

High-Throughput Screening and Assay Development for Novel ACP-319 Analogues

High-throughput screening (HTS) is a fundamental methodology in drug discovery, enabling the rapid evaluation of vast chemical libraries for compounds with desired biological activities. nih.govwikipedia.orgnih.gov In the context of this compound research, HTS platforms are instrumental in identifying novel compounds that modulate the PI3Kδ pathway. This involves developing specific assays that can sensitively detect PI3Kδ inhibition or its downstream effects, such as the reduction of PIP3 levels or changes in cell proliferation. guidetopharmacology.orgnih.gov By screening diverse chemical scaffolds, researchers can identify new this compound analogues with improved potency, selectivity, or pharmacokinetic properties. The development of robust and miniaturized assays is crucial for the efficiency and reliability of HTS, allowing for the rapid assessment of thousands to millions of compounds. nih.gov This systematic approach can lead to the discovery of structurally distinct molecules that offer alternative therapeutic avenues or overcome potential limitations of existing inhibitors.

Omics-Based Approaches (e.g., Proteomics, Metabolomics, Transcriptomics) for Comprehensive Mechanistic Insights

Omics-based approaches, including proteomics, metabolomics, and transcriptomics, are indispensable for gaining comprehensive mechanistic insights into the cellular effects of this compound. uni-freiburg.deciteab.com These integrated methodologies provide a holistic view of the molecular changes induced by the compound, extending beyond its primary target.

Proteomics focuses on the global analysis of proteins, including their expression, modifications (such as phosphorylation), and interactions. citeab.com For this compound, proteomics can reveal how its inhibition of PI3Kδ impacts the phosphorylation status of downstream proteins like AKT, providing detailed insights into the signaling cascade. It can also identify changes in protein networks that contribute to the compound's immunomodulating or antineoplastic activities.

Metabolomics involves the comprehensive qualitative and quantitative analysis of all small molecules (metabolites) within an organism, offering a snapshot of its metabolic state and biochemical activities. citeab.com By analyzing metabolomic profiles, researchers can understand how this compound alters cellular metabolism, which can be critical for its therapeutic effects or for identifying compensatory pathways.

Transcriptomics examines the entire set of RNA transcripts in a cell or organism, providing insights into gene expression changes. uni-freiburg.deciteab.com This can reveal how this compound influences gene regulatory networks, potentially uncovering novel pathways affected by PI3Kδ inhibition or identifying biomarkers of response.

The integration of data from these multi-omics platforms allows researchers to systematically identify and characterize biological elements affected by this compound, revealing novel modes of action and prioritizing cellular processes for further investigation. uni-freiburg.deciteab.com

Advanced Imaging Techniques for In Vivo Distribution and Target Engagement (Non-Human)

Advanced imaging techniques are crucial for understanding the in vivo distribution of this compound and its engagement with the PI3Kδ target in non-human models. These techniques provide non-invasive means to visualize the compound's pharmacokinetics and pharmacodynamics within living systems.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) utilize radioactive tracers to enable functional imaging of metabolic processes, blood flow, and chemical absorption. For this compound, radiolabeled versions of the compound or specific probes could be developed to track its distribution in various tissues and organs in non-human subjects. ImmunoPET, a specialized form of PET, combines the high sensitivity of PET with the specific targeting ability of monoclonal antibodies, allowing for the visualization of molecular pathways in tumors. The use of ⁸⁹Zr-labeled compounds, for instance, is a promising approach for evaluating the in vivo distribution of monoclonal antibodies in cancer therapies, which could be adapted to study target engagement of PI3Kδ inhibitors.

Magnetic Resonance Imaging (MRI) offers non-invasive in vivo measurements and can provide high-resolution anatomical and functional information. While not directly used for tracer distribution in the same way as PET/SPECT, specialized MRI techniques could potentially assess physiological changes in PI3Kδ-expressing tissues or monitor the effects of this compound on tumor microenvironments in non-human models.

These imaging modalities enable researchers to confirm that this compound reaches its intended tissues and engages with its target, providing critical data for preclinical development and translation.

Application of CRISPR/Cas9 and Gene Editing Tools in PI3Kδ Pathway Research Utilizing this compound

CRISPR/Cas9 and other gene editing tools have revolutionized molecular biology by enabling precise, targeted modifications to the genome. In PI3Kδ pathway research utilizing this compound, these tools offer powerful capabilities for dissecting gene function, identifying drug targets, and understanding resistance mechanisms.

Functional Genomics Screens: CRISPR/Cas9 can be employed in high-throughput screening formats to systematically generate genetic knockouts or knockdowns of genes within the PI3Kδ pathway or related signaling networks. By observing the phenotypic effects of these genetic perturbations, researchers can validate the roles of specific genes in PI3Kδ signaling and identify novel genetic vulnerabilities that could be exploited by this compound or in combination therapies.

Mechanism of Action Studies: Gene editing can be used to create cell lines or animal models with specific mutations in PI3Kδ or its interacting proteins. This allows for detailed investigation into how these genetic alterations affect the pathway's activity and how they influence the efficacy or resistance to this compound. For example, introducing gain-of-function or loss-of-function mutations can help elucidate the precise molecular events regulated by PI3Kδ that are targeted by this compound.

Identification of Synergistic Targets: By combining CRISPR/Cas9-mediated gene knockout libraries with this compound treatment, researchers can identify genes whose deletion or inactivation synergizes with PI3Kδ inhibition, leading to enhanced anti-proliferative or pro-apoptotic effects. This approach can uncover novel combination therapy strategies.

The precision and versatility of CRISPR/Cas9 make it an invaluable tool for advancing the understanding of the PI3Kδ pathway and optimizing the therapeutic application of compounds like this compound.

Broader Research Implications and Future Directions for the Pi3kδ Inhibitor Acp 319

ACP-319 as a Prototypical Chemical Probe for Investigating PI3Kδ Biology and its Role in Disease

This compound has served as a valuable chemical probe for dissecting the intricate biology of PI3Kδ and its pathological contributions to disease. Its highly selective inhibitory action on PI3Kδ allows researchers to precisely investigate the downstream effects of this specific isoform in cellular processes and disease models wikipedia.org.

Preclinical studies have demonstrated this compound's ability to block B cell proliferation following B-cell receptor (BCR) stimulation both in vitro and in vivo, and to inhibit basal AKT phosphorylation in lymphoid tumor cells wikipedia.org. In early clinical evaluations as a monotherapy, this compound exhibited dose-dependent antitumor activity in patients with relapsed or refractory lymphoid malignancies pharmakb.comnih.gov. For instance, a small clinical trial involving 28 patients with relapsed or refractory lymphoid malignancies showed dose-dependent antitumor activity pharmakb.comnih.gov.

Research utilizing this compound has significantly contributed to understanding the critical role of PI3Kδ in the pathogenesis of chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL) wikipedia.org. Its application in murine models of aggressive, BCR-driven CLL, such as the TCL1-192 allograft model, has provided crucial insights into tumor burden reduction and improved survival uni.lucenmed.com.

Potential for this compound Research to Inform Development of Next-Generation PI3K Inhibitors

The research conducted with this compound has provided valuable insights that can inform the development of future PI3K inhibitors, particularly in optimizing their pharmacokinetic profiles and therapeutic combinations.

One notable aspect of this compound's pharmacokinetic profile is its dose-proportional exposure at steady-state, which contrasts with other PI3Kδ-targeting inhibitors like duvelisib (B560053) and idelalisib (B1684644), whose exposures may increase in a less than dose-proportional manner pharmakb.comnih.gov. This characteristic can be a consideration in designing next-generation compounds for predictable dosing.

A significant area of research has involved combining this compound with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132) (ACP-196). Preclinical evaluations in BTK and/or PI3K knockout mice and in diffuse large B-cell lymphoma (DLBCL) cell lines suggested synergistic effects of BTK and PI3K signaling inhibition pharmakb.comnih.gov. In a humanized CLL xenograft model, the combination of acalabrutinib and this compound demonstrated superior tumor regression capacity in vivo and significantly prolonged survival compared to single-agent therapy cenmed.commrc.ac.ukidrblab.netmdpi.com. This synergistic effect was attributed to more potent inhibition of NF-κB signaling and downregulation of anti-apoptotic regulators, leading to decreased tumor proliferation and increased cell death mdpi.com.

While further development of this compound as a standalone agent may not be currently planned, the detailed findings from these combination studies, including observed toxicities like hepatotoxicity, are crucial for informing the design and development of next-generation PI3Kδ inhibitors pharmakb.comnih.gov. The aim is to achieve improved specificity and reduced toxicity, thereby refining the selectivity of PI3Kδ inhibitors against cancer cells over normal cells mrc.ac.uk.

Table 1: Preclinical Efficacy of this compound in Combination with Acalabrutinib in CLL Mouse Model cenmed.comidrblab.netmdpi.com

Treatment GroupMedian Survival (Days)Tumor Burden in Peripheral BloodTumor Burden in SpleenNF-κB SignalingTumor ProliferationCell Death
Vehicle32 mdpi.comSignificantly increasedHighHighHighLow
This compound (single)38 mdpi.comDecreasedReducedDecreasedDecreasedIncreased
Acalabrutinib (single)38 mdpi.comDecreasedReducedDecreasedDecreasedIncreased
Combination (this compound + Acalabrutinib)>46 (significantly prolonged) mdpi.comSignificantly reduced cenmed.comidrblab.netSignificantly reduced cenmed.comidrblab.netSignificantly reduced mdpi.comSignificantly reduced mdpi.comSignificantly increased mdpi.com

Unexplored Research Avenues and Mechanistic Questions Regarding this compound in Emerging Disease Models

While this compound has been primarily investigated in hematologic malignancies, its foundational research opens doors for exploring PI3Kδ inhibition in other contexts. PI3Kδ is implicated not only in leukocytes but also in solid tumors, including prostate cancer mrc.ac.ukguidetopharmacology.org. This broad involvement suggests unexplored avenues for PI3Kδ inhibitors in emerging cancer models beyond lymphoid malignancies.

Mechanistic questions remain regarding the full spectrum of this compound's interactions within the tumor microenvironment and its precise effects on various immune cell subsets. For instance, further research could delve into how PI3Kδ inhibition specifically influences T cell activity, beyond the general observation of T cell expansion in some models idrblab.netmdpi.com. Understanding how PI3Kδ inhibitors can reverse immunosuppressive effects mediated by regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) is an area of ongoing investigation that this compound research can inform mrc.ac.ukguidetopharmacology.org.

Another critical area for future research involves understanding the development of drug resistance mechanisms to PI3Kδ inhibitors. Investigating how this compound's specific inhibitory profile might contribute to or inform strategies for overcoming such resistance could yield valuable insights for long-term therapeutic efficacy mdpi.com. Furthermore, the impact of dual kinase inhibition, such as with BTK and PI3Kδ inhibitors, on genomic instability, particularly concerning the increased expression of activation-induced cytidine (B196190) deaminase (AID) observed with some PI3Kδ inhibitors, warrants further mechanistic exploration mdpi.com.

Contribution of this compound Research to Fundamental Understanding of Hematologic Malignancies and Immunological Processes.

Research involving this compound has significantly advanced the fundamental understanding of hematologic malignancies and the immunological processes that underpin them.

Firstly, studies with this compound have deepened the comprehension of the B-cell receptor (BCR) signaling pathway, a critical driver of proliferation and survival in malignant B-cells in lymphomas and CLL uni.lucenmed.comontosight.ai. By selectively inhibiting PI3Kδ, this compound has elucidated the isoform-specific contributions of PI3K to these oncogenic pathways.

Secondly, this compound research, particularly in combination with BTK inhibitors like acalabrutinib, has provided crucial insights into the role of PI3Kδ in immune regulation idrblab.netmdpi.com. These studies demonstrate how PI3Kδ inhibition can impact immune cell functions, such as T cell expansion and the complex interactions within the tumor microenvironment idrblab.netmdpi.com. This includes understanding how dysregulation of PI3Kδ contributes to aberrant immune responses in malignancies, such as the suppression of CD8+ T cell activity and the promotion of Treg cell function mrc.ac.ukguidetopharmacology.org.

Finally, the demonstration of synergistic effects between BTK and PI3Kδ inhibition with this compound and acalabrutinib has provided a fundamental rationale for combination therapy strategies mrc.ac.ukidrblab.netmdpi.com. This is particularly relevant for patients with high-risk genetic aberrations, including TP53 mutations, del(11q), and complex karyotypes, who are more likely to experience failure with single-agent BTK inhibitor therapy mrc.ac.ukidrblab.netmdpi.com. The findings underscore the importance of targeting multiple complementary pathways to achieve more potent anti-leukemic effects and improve patient outcomes uni.lumdpi.com.

Table 2: Key Research Contributions of this compound

Research AreaKey ContributionsRelevant Findings
PI3Kδ Biology Elucidation of PI3Kδ's role in BCR signaling and lymphoid malignancy proliferation wikipedia.orgwikipedia.org.Inhibition of PIP3 production, decreased proliferation, and induced cell death in lymphoid tumor cells wikipedia.org.
Combination Therapy Demonstration of synergistic anti-leukemic effects with BTK inhibitors (acalabrutinib) uni.lucenmed.commrc.ac.ukidrblab.netmdpi.com.Improved tumor control and significantly extended survival in CLL mouse models with combination therapy cenmed.comidrblab.netmdpi.com.
Immunological Processes Insights into PI3Kδ's role in immune cell function and tumor-microenvironment interactions mrc.ac.ukidrblab.netmdpi.com.T cell expansion observed in combination therapy; potential to reverse immunosuppressive effects idrblab.netmdpi.com.
Drug Development Informing the design of next-generation PI3K inhibitors with improved specificity and reduced toxicity pharmakb.comnih.govmrc.ac.uk.Understanding of this compound's dose-proportional exposure and implications of observed toxicities for future compounds pharmakb.comnih.gov.

Q & A

Q. What is the mechanistic basis of ACP-319’s selective inhibition of PI3Kδ, and how does this relate to its therapeutic potential in B-cell malignancies?

this compound selectively targets the PI3Kδ isoform, a key regulator of B-cell receptor signaling and survival. Its inhibition disrupts downstream pathways like AKT/mTOR, reducing proliferation and promoting apoptosis in malignant B-cells . Preclinical studies in ID8 ovarian tumor models demonstrate that this compound synergizes with anti-PD-L1 therapy by modulating regulatory B-cells and myeloid-derived suppressor cells (MDSCs), enhancing CD8+ T-cell infiltration .

Q. What validated in vitro and in vivo models are appropriate for initial efficacy screening of this compound?

  • In vitro: Use PI3Kδ-dependent B-cell lymphoma cell lines (e.g., DLBCL, MCL) to assess IC50 values and apoptosis induction via flow cytometry or caspase-3 activation assays .
  • In vivo: Syngeneic models (e.g., ID8 ovarian or CT26 colorectal tumors in immunocompetent mice) allow evaluation of tumor growth kinetics and immune microenvironment changes. Combine this compound with checkpoint inhibitors to assess synergy .

Q. How should researchers address dose-limiting toxicities (DLTs) observed in early-phase this compound trials?

Phase I data indicate DLTs such as hemolytic anemia (10% incidence) and colitis. Mitigation strategies include:

  • Dose escalation with real-time pharmacokinetic/pharmacodynamic (PK/PD) monitoring.
  • Preclinical toxicity screens in murine models to identify off-target effects on erythrocyte membranes or gut microbiota .

Advanced Research Questions

Q. How can contradictory efficacy data between this compound monotherapy and combination regimens be resolved?

Discrepancies arise from variations in tumor microenvironment (TME) composition and immune cell infiltration. For example, in CLL models, this compound + acalabrutinib (BTK inhibitor) reduced Tregs and PD-L1+ macrophages, enhancing anti-tumor responses, whereas monotherapy showed limited efficacy . Researchers should:

  • Perform multiplex immunohistochemistry (IHC) to map immune cell subsets in TME pre-/post-treatment.
  • Use single-cell RNA sequencing to identify resistance mechanisms, such as compensatory PI3Kγ activation .

Q. What experimental designs optimize the assessment of this compound’s impact on immune cell subsets?

  • Flow cytometry panels: Include markers for CD8+ T cells (CD3+, CD8+), Tregs (CD4+, FOXP3+), and MDSCs (CD11b+, Gr-1+) in blood, spleen, and tumor samples .
  • Cytokine profiling: Quantify IL-10 (B-cell derived) and TGF-β (MDSC-derived) via ELISA to correlate with immunosuppression .
  • Adoptive transfer models: Use IL-10/GFP reporter B-cells in B-cell-deficient mice to track regulatory B-cell dynamics during this compound treatment .

Q. How do pharmacokinetic (PK) parameters influence this compound’s therapeutic window in heterogeneous tumor types?

PK data from Phase I trials show a steady-state plasma concentration 15× IC90 at 30 mg/day. However, tissue penetration varies:

  • Lymphoid-rich tissues: Higher drug accumulation due to PI3Kδ expression in B-cells.
  • Solid tumors: Lower bioavailability necessitates combination with agents that enhance vascular permeability (e.g., VEGF inhibitors) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are critical for analyzing this compound’s synergistic effects in combination therapy studies?

  • Bliss independence or Chou-Talalay models: Quantify synergy scores for tumor growth inhibition and immune cell activation.
  • Longitudinal mixed-effects models: Account for intra-subject variability in immune cell counts over time .

Q. How should researchers validate target engagement and off-target effects of this compound?

  • Phospho-specific flow cytometry: Measure p-AKT (S473) reduction in B-cells to confirm PI3Kδ inhibition.
  • Kinome-wide profiling: Use competitive binding assays (e.g., KINOMEscan) to rule out off-target kinase activity .

Contradiction Analysis and Hypothesis Refinement

Q. Why do some studies report this compound’s efficacy in solid tumors despite its PI3Kδ selectivity?

Contradictory findings may stem from tumor-intrinsic PI3Kδ expression (e.g., in ovarian cancer stroma) or indirect effects on tumor-associated macrophages. Researchers should:

  • Conduct genetic knockdown of PI3Kδ in stromal cells to isolate mechanism.
  • Compare transcriptomic profiles of this compound-responsive vs. resistant tumors using RNA-seq .

Q. How can preclinical data from this compound studies be translated to clinical trial design despite species-specific immune differences?

  • Humanized mouse models: Engraft PBMCs from CLL patients to recapitulate human immune-TME interactions.
  • Biomarker-driven enrollment: Prioritize patients with high baseline PI3Kδ activity (e.g., p-AKT levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.